molecular formula C₂₃H₁₈F₂N₂O₇ B1146179 2',2'-二氟-2'-脱氧尿苷3',5'-二苯甲酸酯 CAS No. 143157-27-1

2',2'-二氟-2'-脱氧尿苷3',5'-二苯甲酸酯

货号 B1146179
CAS 编号: 143157-27-1
分子量: 472.4
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Epi 2,2-difluoro-2-deoxyuridine 3,5-dibenzoate is a biomedical compound used in the treatment of viral infections. It exhibits antiviral activity against a broad range of viruses including herpes simplex virus and varicella-zoster virus .


Synthesis Analysis

The synthesis of 2’,2’-Difluoro-2’-deoxyuridine from 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate involves a complex process. The process involves the use of various reagents and conditions, and the product is obtained after several steps .


Molecular Structure Analysis

The molecular formula of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is CHFO with an average mass of 378.323 Da and a monoisotopic mass of 378.091492 Da .


Chemical Reactions Analysis

The chemical reactions involving 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate are complex and involve multiple steps. The compound is involved in various reactions, including those related to its antiviral activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate include a melting point of 147-149°C, a density of 1.69±0.1 g/cm3 (Predicted), and solubility in Methanol (Slightly), Water (Very Slightly, Heated) .

科学研究应用

Modulation of Gemcitabine Pharmacokinetics, Metabolism, and Bioavailability

2’,2’-Difluoro-2’-deoxyuridine (dFdU) is the main metabolite of Gemcitabine, an important anticancer drug. In vivo, 2’,2’-difluoro-2’-deoxycytidine (dFdC) is rapidly inactivated by gut and liver cytidine deaminase (CD) to 2’,2’-difluoro-2’-deoxyuridine (dFdU). This has limited dFdC use to the parenteral route. However, coadministration of 3,4,5,6-Tetrahydrouridine (THU), a potent CD inhibitor, enables oral dosing of dFdC and warrants clinical testing .

Radiosensitization

Gemcitabine (2’, 2’-difluoro-2’-deoxycytidine; dFdCyd) has been shown to be a potent radiosensitizer in tumor cells both in vitro and in vivo. The ability of dFdCyd to enhance the radiosensitivity of two human glioblastoma cell lines was evaluated. The results suggest that the G1 block in D54 cells resulting from wild-type p53 induction prevented radiosensitization by dFdCyd .

Safety Precautions

While not a direct application, it’s important to note the safety precautions associated with the use of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate. No special precautions are necessary if used correctly. However, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

作用机制

Target of Action

The primary target of 2’,2’-Difluoro-2’-deoxyuridine (dFdU), a metabolite of Gemcitabine, is cytidine deaminase (CD) . CD is an enzyme that is abundant in the liver and gut .

Mode of Action

In vivo, 2’,2’-Difluoro-2’-deoxyuridine (dFdU) is rapidly inactivated by CD to 2’,2’-Difluoro-2’-deoxyuridine (dFdU) . This interaction with CD results in the conversion of the active compound to a less active form .

Biochemical Pathways

The key biochemical pathway involved in the action of 2’,2’-Difluoro-2’-deoxyuridine is the metabolism of nucleosides and nucleotides . In this pathway, dFdU is metabolized by CD, resulting in the formation of 2’,2’-Difluoro-2’-deoxyuridine .

Pharmacokinetics

The pharmacokinetics of 2’,2’-Difluoro-2’-deoxyuridine is characterized by rapid inactivation by CD, resulting in poor oral bioavailability . It is typically administered intravenously due to these limitations . The coadministration of 3,4,5,6-tetrahydrouridine (thu), a potent cd inhibitor, can increase the oral bioavailability of dfdu . THU can decrease the elimination and first-pass effect by CD, thereby enabling oral dosing of dFdU .

Result of Action

The result of the action of 2’,2’-Difluoro-2’-deoxyuridine is a concentration- and schedule-dependent radiosensitising effect in vitro . This suggests that the compound may enhance the effectiveness of radiation therapy in the treatment of cancer.

Action Environment

The action of 2’,2’-Difluoro-2’-deoxyuridine can be influenced by various environmental factors. For instance, the presence of CD in the gut and liver can affect the bioavailability of the compound . Additionally, the coadministration of THU can modulate the compound’s pharmacokinetics and improve its oral bioavailability .

未来方向

The future directions of research on 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate are not clear from the available literature .

属性

IUPAC Name

[(2R,3R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSVRWFIIMWGLT-HGHGUNKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。